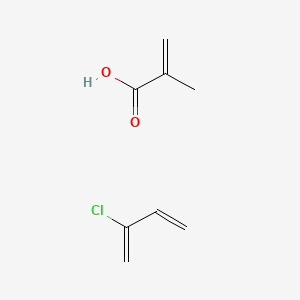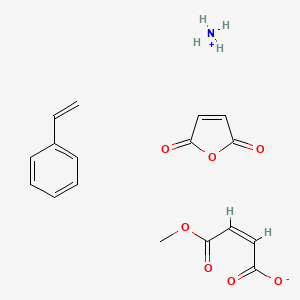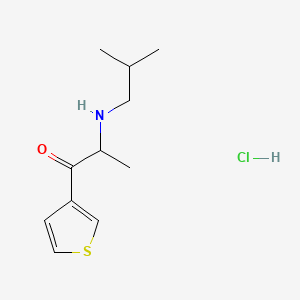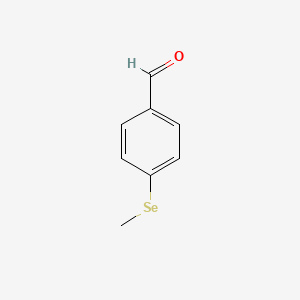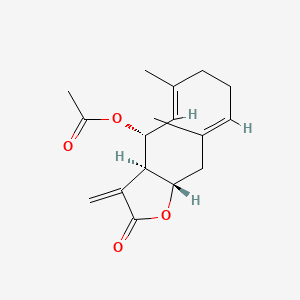![molecular formula C27H24O2S B14687006 1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene CAS No. 33641-38-2](/img/structure/B14687006.png)
1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is a chemical compound with the molecular formula C27H24O2S and a molecular weight of 412.552 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to a propane backbone, and three benzene rings. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene typically involves the reaction of benzene derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene involves its interaction with molecular targets through its phenylsulfonyl and benzene groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylephrine Related Compounds: These compounds share structural similarities with 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene, particularly in the presence of phenylsulfonyl groups.
Other Benzene Derivatives: Compounds with multiple benzene rings and sulfonyl groups.
Uniqueness
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is unique due to its specific arrangement of three benzene rings and a phenylsulfonyl group attached to a propane backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
33641-38-2 |
|---|---|
Molekularformel |
C27H24O2S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
[2-(benzenesulfonyl)-2,3-diphenylpropyl]benzene |
InChI |
InChI=1S/C27H24O2S/c28-30(29,26-19-11-4-12-20-26)27(25-17-9-3-10-18-25,21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20H,21-22H2 |
InChI-Schlüssel |
HTUMGVKVDVFUGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
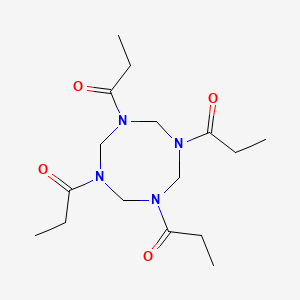
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)


